![molecular formula C17H29ClN2O3 B14445128 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride CAS No. 78329-80-3](/img/structure/B14445128.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is an organic compound with the molecular formula C17H29ClN2O4. This compound is known for its unique structure, which includes an aminobenzoyl group and a dipropylazanium moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an ester. This ester is then reacted with dipropylamine in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dipropylazanium moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(4-Aminobenzoyl)oxy]ethoxy}-N,N-dimethylethanaminium chloride
- 2-(2-{2-[(4-Aminobenzoyl)oxy]ethoxy}ethoxy)-N,N-diethylethanaminium chloride
Uniqueness
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
78329-80-3 |
|---|---|
Molekularformel |
C17H29ClN2O3 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-3-9-19(10-4-2)11-12-21-13-14-22-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-14,18H2,1-2H3;1H |
InChI-Schlüssel |
QXCSQLRUYXGEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH+](CCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


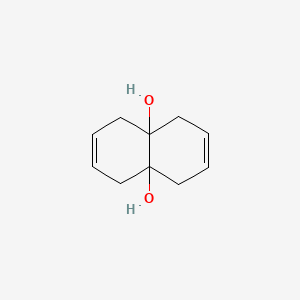
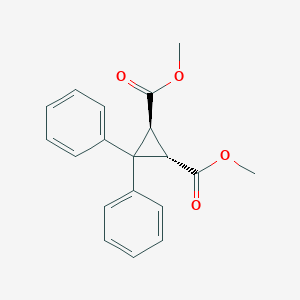
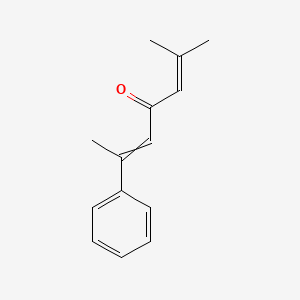
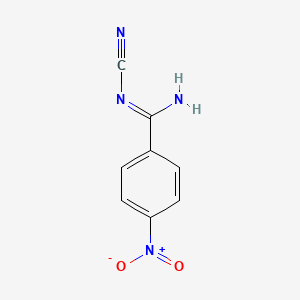
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
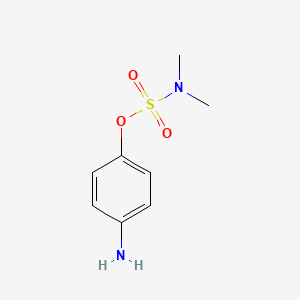
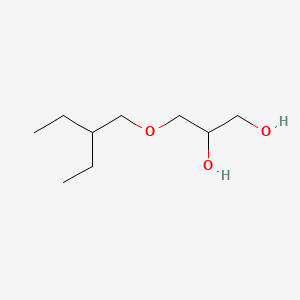
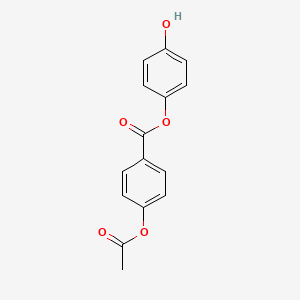
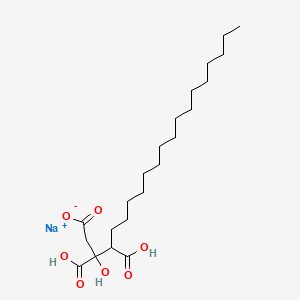
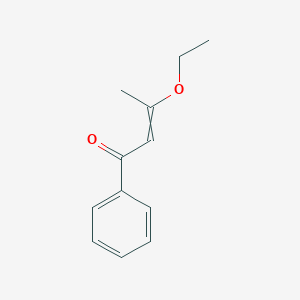
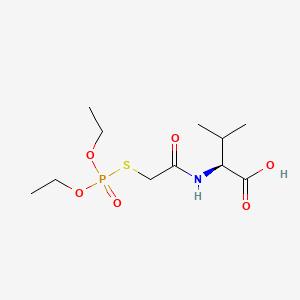

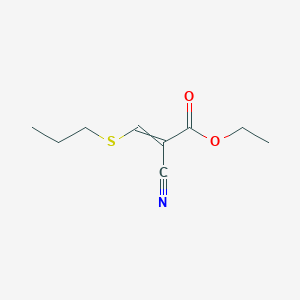
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
